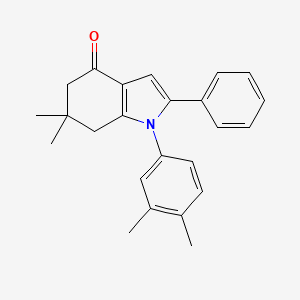![molecular formula C14H20N2O2 B6132917 N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide](/img/structure/B6132917.png)
N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide (DPP) is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. DPP is a derivative of the synthetic opioid fentanyl and has been shown to have analgesic properties. In
Wirkmechanismus
The exact mechanism of action of N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide is not fully understood, but it is believed to act on the mu-opioid receptor in the brain and spinal cord. This receptor is involved in the perception of pain and is the target of many opioid analgesics. N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has been shown to have a high affinity for this receptor, which may explain its potent analgesic effects.
Biochemical and Physiological Effects
N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has been shown to have several biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has been found to have a low potential for abuse and addiction, which is a significant advantage over other opioid analgesics. N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has also been shown to have a relatively long half-life, which may make it useful for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent analgesic and anti-inflammatory effects. However, N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide also has some limitations. It has a relatively short shelf life and can degrade over time, which may affect its potency. Additionally, N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
For research on N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide include the development of new analogs, investigation of its safety and efficacy in humans, and exploration of its potential applications in the treatment of other conditions.
Synthesemethoden
The synthesis of N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide involves the condensation of 4-propionylaminobenzaldehyde and N,N-dimethyl-3-aminopropiophenone in the presence of acetic anhydride and pyridine. The resulting product is then subjected to a series of purification steps, including recrystallization, to obtain pure N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One study found that N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide had potent analgesic effects in animal models of pain, with a potency similar to that of morphine. Another study found that N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide was effective in reducing inflammation in a mouse model of arthritis. Additionally, N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has been shown to have potential applications in cancer treatment, as it has been found to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-[4-(propanoylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-13(17)15-12-8-5-11(6-9-12)7-10-14(18)16(2)3/h5-6,8-9H,4,7,10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBGXZZWXISQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(3-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6132834.png)

![1-{5-[(4-acetyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6132859.png)
![2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B6132869.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6132875.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B6132877.png)
![2-{[(3-chloro-4-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6132882.png)
![N-[2-(dimethylamino)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6132891.png)
![2-[4-[(2'-methyl-4-biphenylyl)methyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6132893.png)
![2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6132907.png)

![1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6132925.png)
![2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6132932.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide](/img/structure/B6132940.png)